molecular formula C8H18Cl3N3 B2486275 3,7,10-Triazatricyclo[3.3.3.0,1,5]undecane trihydrochloride CAS No. 1241620-78-9

3,7,10-Triazatricyclo[3.3.3.0,1,5]undecane trihydrochloride

Cat. No. B2486275
M. Wt: 262.6
InChI Key: CTXCDTSKGVPPOZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

A novel route for the synthesis of 3,7,10-triaza[3.3.3]propellane involves the use of key intermediates, 3a,6a-disubstituted octahydropyrrolo[3,4-c]pyrroles, formed in a one-step synthesis from 1,3,5-trialkylhexahydrotriazines, showcasing an efficient method for producing these compounds (Knowles & Harris, 1983).

Molecular Structure Analysis

The structural characterization of novel compounds derived from the reaction of cyclic amines with diazonium salts, including various bis-triazenes, has been extensively detailed through techniques such as HR-MS, 1H and 13C NMR, and 2D-NMR, along with X-ray crystallography for certain compounds (Rivera & González-Salas, 2010).

Chemical Reactions and Properties

Investigations into the reactions of cyclic amines with diazonium salts have led to the creation of new series of compounds, highlighting the diverse chemical reactivity and potential for further derivative synthesis. The formation of bis-triazenes and other complex molecules from these reactions exemplifies the chemical versatility of the 3,7,10-triaza[3.3.3]propellane framework and its derivatives (Rivera & González-Salas, 2010).

Scientific Research Applications

Synthesis and Derivatives

One study elaborates on the synthesis of 3,7,10-Triazatricyclo[3.3.3.0^1,5]undecane, presenting an efficient route for its production and the preparation of its derivatives, highlighting the novel one-step synthesis of key intermediates utilizing 1,3,5-trialkylhexahydrotriazines (Knowles & Harris, 1983).

Catalytic Mimicry and Bifunctionality

Another research focus is the compound's role as a potential bifunctional mimic of transaminases, exploring its synthesis by attaching to a pyridoxamine nucleus, aiming to maximize its bifunctional action during transamination processes. This synthesis approach also aimed to facilitate the production of other target molecules with bifunctional catalytic activity (Wu & Ahlberg, 1992).

Azaphosphatranes and Stereochemical Properties

Research on C-3-Symmetric azaphosphatranes based on a similar structural motif shows the preparation from chiral tripodal tetraamines and explores their weak acidity due to conformational changes upon deprotonation, providing insights into stereochemical dynamics (Lake et al., 2000).

Novel Molecular Interactions and Crystal Structures

Further studies delve into the synthesis and crystal structure of related compounds, demonstrating the versatility of this chemical structure in forming novel molecular arrangements and interactions, as evidenced by detailed X-ray crystallography (Yang, Sun, & Zhu, 2011).

Reaction Mechanisms and Novel Series Formation

The reaction with diazonium salts has been explored, leading to the formation of a new series of bis-triazenes. This research demonstrates the compound's reactivity and its potential in synthesizing diverse molecular entities (Rivera & González-Salas, 2010).

Safety And Hazards

The compound is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

3,7,10-triazatricyclo[3.3.3.01,5]undecane;trihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3.3ClH/c1-7-2-10-5-8(7,4-9-1)6-11-3-7;;;/h9-11H,1-6H2;3*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTXCDTSKGVPPOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C23CNCC2(CN1)CNC3.Cl.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18Cl3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,7,10-Triazatricyclo[3.3.3.0,1,5]undecane trihydrochloride

CAS RN

1241620-78-9
Record name 3,7,10-triazatricyclo[3.3.3.0,1,5]undecane trihydrochloride
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